Cas no 1438271-13-6 (methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate)

Methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate is a synthetic indole derivative characterized by a conjugated methoxy-phenylmethylidene group at the 3-position and a carboxylate ester at the 6-position. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its structural features, which may serve as a key intermediate for the development of biologically active molecules. The presence of both electron-donating and electron-withdrawing substituents enhances its reactivity in cyclization and cross-coupling reactions. Its well-defined stereochemistry (3Z-configuration) and stable crystalline form facilitate precise handling in laboratory settings. Further studies may explore its applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or anti-inflammatory agents.
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate structure
1438271-13-6 structure
商品名:methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
CAS番号:1438271-13-6
MF:C18H15NO4
メガワット:309.316004991531
CID:4700375

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
    • (3E)-2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester
    • BIBF1120OEth(1/4)aIa
    • 2,3-Dihydro-3-(MethoxyphenylMethylene)-2-oxo-1H-indole-6-carboxylic acid Methyl ester
    • BCP10265
    • methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
    • インチ: 1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15+
    • InChIKey: WUVZENIISJMEHI-FOCLMDBBSA-N
    • ほほえんだ: O(C)/C(/C1C=CC=CC=1)=C1/C(NC2C=C(C(=O)OC)C=CC/1=2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 507
  • トポロジー分子極性表面積: 64.599

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-10G
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
10g
¥ 22,407.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-250mg
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
250mg
¥1794.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-100mg
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
100mg
¥1122.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-1G
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
1g
¥ 4,481.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-100MG
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
100MG
¥ 1,122.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-5G
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
5g
¥ 13,444.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-500MG
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
500MG
¥ 2,989.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-250MG
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
250MG
¥ 1,795.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-1g
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
1g
¥4481.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7326-500mg
methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
1438271-13-6 95%
500mg
¥2990.0 2024-04-24

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate 関連文献

methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylateに関する追加情報

Methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate: A Comprehensive Overview

Methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate, identified by the CAS number 1438271-13-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The molecule features a unique combination of functional groups, including a methoxy-substituted phenylmethylidene group and a methyl ester, making it a promising candidate for various applications in drug discovery and chemical synthesis.

The structure of this compound is characterized by an indole ring system, which serves as a scaffold for various bioactive molecules. The presence of the methoxy group on the phenyl ring introduces additional electronic effects, potentially enhancing the compound's interactions with biological targets. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic and pharmacodynamic properties of indole derivatives. For instance, researchers have demonstrated that the methoxy substitution can significantly influence the compound's solubility, stability, and bioavailability, making it a valuable lead compound for further optimization.

One of the most notable aspects of methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate is its potential as an anti-inflammatory and anti-cancer agent. Preclinical studies have shown that this compound exhibits potent inhibitory activity against key enzymes involved in inflammation and tumor progression. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammatory responses. Additionally, its ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.

The synthesis of this compound involves a multi-step process that includes the formation of the indole ring followed by subsequent functionalization. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels when synthesizing such complex molecules. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining product quality. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for bioactive compounds.

In terms of applications, methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate holds great promise in drug development due to its unique combination of biological activities. Its ability to target multiple pathways involved in disease progression makes it an attractive candidate for developing multi-target therapies. Furthermore, its structural flexibility allows for further modification to enhance its efficacy and reduce potential side effects.

Recent research has also focused on understanding the mechanism of action of this compound at a molecular level. Studies using advanced techniques such as X-ray crystallography and molecular docking have provided insights into how it interacts with its target proteins. These findings are crucial for designing more effective derivatives with improved therapeutic profiles.

In conclusion, methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1438271-13-6)methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
A947680
清らかである:99%
はかる:10g
価格 ($):4480.0